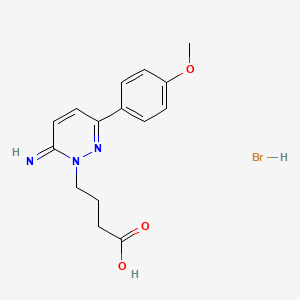

6-Amino-1-(3-carboxypropyl)-3-(4-methoxyphenyl)pyridazin-1-iumbromide

Descripción

Propiedades

IUPAC Name |

4-[6-amino-3-(4-methoxyphenyl)pyridazin-1-ium-1-yl]butanoic acid;bromide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3.BrH/c1-21-12-6-4-11(5-7-12)13-8-9-14(16)18(17-13)10-2-3-15(19)20;/h4-9,16H,2-3,10H2,1H3,(H,19,20);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZHNFOGCMEYTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=N[N+](=C(C=C2)N)CCCC(=O)O.[Br-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104104-50-9 | |

| Record name | Gabazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104104-50-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: : La síntesis del SR 95531 bromuro implica la reacción del ácido 6-imino-3-(4-metoxifenil)-1(6H)-piridazinobutanoico con ácido bromhídrico. Las condiciones de reacción suelen incluir el uso de un disolvente orgánico como el dimetilsulfóxido (DMSO) y un ambiente de temperatura controlada para asegurar la pureza y el rendimiento del producto final .

Métodos de Producción Industrial: : La producción industrial del SR 95531 bromuro sigue rutas sintéticas similares pero a mayor escala. El proceso implica medidas de control de calidad rigurosas para mantener la pureza del compuesto, que suele ser superior al 98%, según la determinación mediante cromatografía líquida de alta resolución (HPLC) .

Análisis De Reacciones Químicas

Tipos de Reacciones: : El SR 95531 bromuro experimenta principalmente reacciones de sustitución debido a la presencia de grupos funcionales reactivos como los grupos imino y metoxi. También puede participar en reacciones de oxidación y reducción en condiciones específicas .

Reactivos y Condiciones Comunes

Reacciones de Sustitución: Los reactivos comunes incluyen agentes halogenantes y nucleófilos. Las condiciones suelen implicar disolventes orgánicos y temperaturas controladas.

Reacciones de Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio en condiciones ácidas o básicas.

Reacciones de Reducción: Se emplean agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio en condiciones anhidras

Productos Principales: : Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios derivados halogenados, mientras que las reacciones de oxidación y reducción pueden conducir a diferentes formas oxidadas o reducidas del compuesto .

Aplicaciones Científicas De Investigación

Introduction to Gabazine

Gabazine, also known as SR 95531, is a selective antagonist of the gamma-aminobutyric acid type A (GABA) receptor. It is widely used in neuroscience research to study GABAergic neurotransmission and its implications in various physiological and pathological conditions. This article explores the applications of gabazine in scientific research, emphasizing its role in understanding neuronal dynamics, synaptic inhibition, and potential therapeutic implications.

Neuroscience and Neuropharmacology

Gabazine is primarily utilized to investigate the function of GABA receptors within various neural circuits. Its application provides insights into the mechanisms of synaptic inhibition and the modulation of neuronal excitability.

Case Study: Auditory Cortex Research

A study demonstrated that gabazine application selectively blocked GABA-mediated inhibition in primary auditory cortex neurons, allowing researchers to analyze the role of GABAergic signaling in auditory processing. The findings indicated that gabazine's effects differed from those of bicuculline, another GABA antagonist, highlighting its utility in dissecting complex neural interactions .

Astrocyte-Neuron Interactions

Recent research has explored gabazine's impact on astrocyte-rich neuronal cultures, revealing that its stimulation enhances electrophysiological activity and alters cytokine secretion profiles. This suggests that astrocytes may play a regulatory role in modulating the effects of gabazine on neuronal networks .

Pathophysiological Studies

Gabazine has been instrumental in studying various pathologies associated with altered GABAergic signaling, such as epilepsy and anxiety disorders.

Case Study: Epileptic Models

In animal models of epilepsy, gabazine was used to block inhibitory currents, allowing researchers to investigate the balance between excitation and inhibition within cortical networks. The results emphasized the importance of GABAergic inhibition in preventing seizure activity .

Cardiovascular Research

Gabazine has applications beyond traditional neuroscience, including cardiovascular studies where it helps elucidate the role of GABAergic signaling in autonomic control.

Case Study: Cardiac Vagal Neurons

Research involving cardiac vagal neurons demonstrated that gabazine effectively blocked GABAergic inhibitory postsynaptic currents without altering resting membrane potential or firing frequency. This indicates its potential for understanding autonomic regulation .

Drug Interaction Studies

Gabazine's interactions with anesthetic agents have been studied to understand their combined effects on GABA receptor function.

Case Study: Anesthetic Modulation

Studies have shown that gabazine can modulate the effects of anesthetics like propofol by influencing upper airway muscle tone and respiratory stability during anesthesia . This highlights its relevance in clinical settings where anesthetic management is critical.

Summary Table of Gabazine Applications

Mecanismo De Acción

El SR 95531 bromuro ejerce sus efectos uniéndose selectivamente al receptor GABA A e inhibiendo competitivamente la unión del ácido gamma-aminobutírico (GABA). Esta inhibición evita la apertura de los canales de iones cloruro, lo que reduce los efectos inhibitorios del GABA sobre la actividad neuronal. El compuesto también actúa como un inhibidor alostérico, modulando aún más la función del receptor .

Comparación Con Compuestos Similares

Compuestos Similares

Bicuculina: Otro antagonista del receptor GABA A, pero con un rango de acción más amplio en comparación con el SR 95531 bromuro

Picrotoxina: Un antagonista no competitivo de los receptores GABA A, que difiere en su mecanismo de acción

Singularidad: : El SR 95531 bromuro es único por su alta selectividad e inhibición competitiva de los receptores GABA A. A diferencia de otros antagonistas, tiene efectos mínimos en otros canales iónicos y receptores, lo que lo convierte en una herramienta valiosa para estudiar la neurotransmisión GABAérgica .

Actividad Biológica

Gabazine, also known as SR-95531, is a selective antagonist of the GABA receptor, primarily used in research to elucidate the role of GABAergic inhibition in various physiological and pathological processes. This article provides an in-depth examination of gabazine's biological activity, including its mechanisms of action, effects on neuronal excitability, and implications for neurophysiology and pharmacology.

Gabazine functions by competitively inhibiting the GABA receptor, which is pivotal in mediating inhibitory neurotransmission in the central nervous system. By blocking the binding of GABA, gabazine increases neuronal excitability and alters synaptic transmission.

- Binding Affinity : Gabazine has been shown to bind to the orthosteric site of the GABA receptor, leading to a reduction in GABA-mediated currents. The IC for gabazine is approximately 0.2 µM for currents elicited by 3 µM GABA .

Effects on Neuronal Activity

Gabazine's application has revealed significant insights into its effects on neuronal activity:

- Increased Neuronal Responsiveness : In studies involving rat primary hippocampal neurons, gabazine treatment resulted in a marked increase in neuronal activity, enhancing the firing rate and promoting oscillatory calcium signals . This effect underscores its role in modulating synaptic plasticity and potentially influencing learning and memory processes.

- Case Study : In an experiment conducted on cat primary visual cortex (V1), local iontophoresis of gabazine increased neuronal responsiveness by up to 300%, although it slightly decreased selectivity for stimulus orientation . This suggests that while gabazine enhances overall excitability, it may disrupt fine-tuned sensory processing.

Impact on Neurotransmitter Systems

Gabazine's influence extends beyond simple inhibition of GABA receptors:

- Interaction with Other Receptors : Gabazine has been shown to exhibit allosteric interactions with other compounds affecting GABA receptor function. For instance, it partially blocks currents elicited by neurosteroids and barbiturates, indicating its multifaceted role in modulating inhibitory signaling .

- Neuroprotective Pathways : Research indicates that gabazine can influence neuroprotective gene expression pathways. For example, its application was associated with increased levels of brain-derived neurotrophic factor (BDNF) and other neuroprotective markers in hippocampal neurons .

Tables Summarizing Key Findings

Q & A

Q. What experimental approaches are used to confirm Gabazine's selectivity for GABAA receptors over other ionotropic receptors?

To validate selectivity, researchers employ competitive binding assays with radiolabeled ligands for GABAA, AMPA, and NMDA receptors. Electrophysiological recordings in transfected cell lines or brain slices can isolate receptor-specific currents, with control experiments using selective antagonists (e.g., NBQX for AMPA receptors). For example, tethered gabazine DART (Drug Affinity Responsive Target Stability) demonstrated no cross-reactivity with AMPA/NMDA receptors in dopamine neurons, as shown via voltage-clamp recordings and pacemaker property analyses .

Q. How can Gabazine's antagonistic efficacy be quantified in vivo?

Efficacy is measured using electrophysiological metrics such as %PSI (percentage of interspike intervals exceeding twice the median interval), which reflects GABAA-mediated pauses in neuronal firing. In vivo studies in transgenic mice (+HTP models) combine head-fixed electrophysiology with localized drug infusion, followed by sliding-window statistical analysis (e.g., permutation tests) to compare pre- and post-gabazine DART effects .

Q. What are the critical controls required when testing Gabazine's effects on synaptic transmission?

Essential controls include:

- Ambient drug controls : Using ddHTP (dead HTP) mice to rule out non-specific effects of gabazine DART.

- Receptor specificity controls : Testing for off-target effects on intrinsic neuronal properties (e.g., action potential waveforms) and other receptor subtypes.

- Vehicle controls : Accounting for solvent interactions .

Q. How do researchers ensure reproducibility of Gabazine studies across different neuronal preparations?

Q. What criteria define a "saturating dose" of Gabazine in receptor antagonism studies?

A saturating dose is determined via dose-response curves, where increasing concentrations yield no further reduction in synaptic currents. For gabazine DART, saturation is confirmed when tethered drug application achieves >90% blockade of GABAA-mediated IPSCs (inhibitory postsynaptic currents) without altering baseline firing rates .

Advanced Research Questions

Q. How should researchers design experiments to isolate Gabazine's effects on tonic versus phasic GABAergic signaling?

Use tethered pharmacology (e.g., DART) to restrict Gabazine to specific neuronal populations. Combine this with selective GABA uptake inhibitors (e.g., NO-711) to enhance tonic currents, and employ low-noise voltage-clamp recordings to differentiate tonic (extrasynaptic) and phasic (synaptic) currents. Refer to Extended Data Fig. 2 in Burwell et al. (2024) for pause metric validation .

Q. What methodological adjustments resolve discrepancies in Gabazine's effects across species or experimental models?

For cross-model inconsistencies (e.g., mammalian vs. piscine systems), compare receptor subunit composition (e.g., α1 vs. α5 subunits in GABAA receptors) and environmental factors (e.g., pH in aquatic studies). In fish exposed to high CO2, Gabazine's reversal of Cl⁻/HCO₃⁻ currents may require adjusted dosages due to altered ion gradients .

Q. How can advanced statistical methods improve the interpretation of Gabazine's impact on neuronal dynamics?

Sliding-window permutation tests (non-parametric) are robust for time-series electrophysiology data. For multivariate analysis (e.g., burst vs. pause metrics), principal component analysis (PCA) or machine learning classifiers can disentangle Gabazine-specific effects from background variability, as demonstrated in VTA dopamine neuron studies .

Q. What strategies validate the absence of off-target effects in Gabazine-based chemogenetic tools?

Validate specificity via:

- Co-expression controls : Ensure HTP (HaloTag-TMP-permease) systems do not interfere with endogenous proteins.

- Cross-reactivity screens : Test Gabazine DART against unrelated GPCRs or ion channels using HEK293 assays.

- Behavioral null tests : Confirm no effect in ddHTP controls during in vivo paradigms .

Q. How should contradictory findings about Gabazine's role in neuropsychiatric models be addressed?

Contradictions (e.g., Gabazine exacerbating vs. ameliorating anxiety phenotypes) require meta-analyses of experimental variables:

- Dosage : Sub-saturating vs. saturating concentrations.

- Administration route : Systemic vs. localized (e.g., VTA infusion).

- Temporal factors : Acute vs. chronic exposure.

Reconcile findings by replicating studies under harmonized protocols and publishing negative results in supplementary materials .

Data Presentation and Analysis Guidelines

- Raw Data : Include large datasets (e.g., interspike intervals) in appendices, with processed data (e.g., %PSI) in the main text .

- Uncertainty Quantification : Report SEM (standard error of the mean) for electrophysiological metrics and instrument-derived errors (e.g., pipette resistance variance) .

- Reproducibility : Adhere to Beilstein Journal guidelines for experimental detail disclosure, including compound characterization and statistical code availability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.